molecular formula C7H7Cl2N B105502 3,4-Dichloro-2-methylaniline CAS No. 62077-25-2

3,4-Dichloro-2-methylaniline

Cat. No.: B105502
CAS No.: 62077-25-2
M. Wt: 176.04 g/mol
InChI Key: NMIWDZYCBUCFON-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-methylaniline: is an organic compound with the molecular formula C7H7Cl2N and a molecular weight of 176.04 g/mol . It is a derivative of aniline, where two chlorine atoms are substituted at the 3rd and 4th positions, and a methyl group is substituted at the 2nd position of the benzene ring. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals .

Mechanism of Action

Mode of Action

Anilines typically undergo metabolic activation in the body to form reactive intermediates, which can bind to cellular macromolecules and cause toxicity . The presence of the dichloro and methyl groups on the aniline ring may influence the compound’s reactivity and interaction with its targets.

Action Environment

The action, efficacy, and stability of 3,4-Dichloro-2-methylaniline can be influenced by various environmental factors such as temperature, pH, and the presence of other substances . For instance, certain enzymes that metabolize anilines can be influenced by these factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-methylaniline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3,4-Dichloro-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and a methyl group influences its reactivity and interaction with molecular targets, making it valuable in various applications .

Properties

IUPAC Name

3,4-dichloro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIWDZYCBUCFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40606984
Record name 3,4-Dichloro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40606984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62077-25-2
Record name 3,4-Dichloro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40606984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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